molecular formula C11H14N2O B1416473 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole CAS No. 1176128-05-4

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole

Cat. No. B1416473
M. Wt: 190.24 g/mol
InChI Key: QMDDXEZOJUFUFK-UHFFFAOYSA-N
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Description

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is a chemical compound with the following properties:



  • Chemical Formula : C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O

  • Molecular Weight : 162.193 g/mol

  • CAS Number : 7146-97-6



Synthesis Analysis

The synthesis of this compound involves the methylation of a benzimidazole ring. Specific synthetic routes and methodologies may vary, but the introduction of the methoxymethyl group at the 2-position and the dimethyl groups at the 5- and 6-positions are key steps.



Molecular Structure Analysis

The molecular structure of 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole consists of a benzimidazole core with the following substituents:



  • A methoxymethyl group (CH<sub>3</sub>O-CH<sub>2</sub>-) attached to the 2-position.

  • Two methyl groups (CH<sub>3</sub>-) at the 5- and 6-positions.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Nucleophilic Substitution : The methoxymethyl group can be replaced by other nucleophiles.

  • Acid-Base Reactions : The benzimidazole ring can act as a weak base.

  • Oxidation/Reduction : The dimethyl groups may undergo oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Melting Point : Information on the melting point is essential for understanding its solid-state behavior.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical applications.

  • Spectral Data : UV, IR, NMR, and mass spectra can aid in structural confirmation.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe handling.

  • Stability : Information on its stability under different conditions is important.

  • Handling Precautions : Proper protective measures should be taken during synthesis and handling.


Future Directions

Research avenues for 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Derivatives : Explore modifications to enhance its properties.

  • Structural Elucidation : Further studies to confirm its structure and stereochemistry.


Please note that while some information is available, additional research and experimental data are necessary to fully understand the compound’s properties and potential applications12.


properties

IUPAC Name

2-(methoxymethyl)-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-4-9-10(5-8(7)2)13-11(12-9)6-14-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDDXEZOJUFUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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